3-Dehydroshikimate
Overview
Description
Synthesis Analysis
Microbial synthesis of 3-dehydroshikimic acid has been extensively studied, highlighting the compound's importance as a hydroaromatic precursor for a range of chemicals. For instance, the synthesis of 3-dehydroshikimic acid from different carbon sources, including d-xylose, l-arabinose, and d-glucose, has been analyzed to determine the most efficient substrate for microbial production (Li & Frost, 1999).
Molecular Structure Analysis
The enzymatic conversion of 3-dehydroquinate to 3-dehydroshikimate involves stereochemical transformations that have been elucidated through studies on 3-dehydroquinate dehydratase and 3-dehydroquinate synthetase, providing insights into the molecular structure and reaction mechanisms involved (Turner, Smith, & Haslam, 1975).
Chemical Reactions and Properties
The conversion of 3-dehydroshikimic acid to gallic acid through Cu(2+)-mediated oxidation illustrates the chemical reactivity and potential applications of 3-dehydroshikimate in synthetic chemistry. This process highlights the compound's role as a precursor in the synthesis of valuable aromatic compounds (Kambourakis & Frost, 2000).
Physical Properties Analysis
Detailed studies on the physical properties of 3-dehydroshikimate, including its solubility, stability, and reaction kinetics under various conditions, are crucial for optimizing its production and application in chemical synthesis. However, specific studies focused solely on these aspects are less common and often integrated into broader research on its synthesis and applications.
Chemical Properties Analysis
The chemical properties of 3-dehydroshikimate, such as its reactivity towards different reagents, stability under various chemical conditions, and its role as an intermediate in multiple biochemical pathways, have been explored in studies focusing on the enzymatic preparation and utilization of this compound in metabolic pathways (Adachi et al., 2006).
Scientific Research Applications
Enzymatic Processing : DHS is a crucial intermediate in enzymatic processes. For instance, membrane-bound 3-dehydroshikimate dehydratase catalyzes the conversion of DHS to protocatechuate (PCA) in certain bacteria (Shinagawa et al., 2010).
Biocatalytic Conversion : It serves as a hydroaromatic intermediate in converting glucose to aromatic bioproducts and industrial chemicals (Li et al., 1999).
Microbial Synthesis : Efficient microbial synthesis of DHS from various sugars like glucose, xylose, and arabinose can be utilized for producing value-added chemicals from corn fiber (Li & Frost, 1999).
Pathway Intermediary : It plays an important role in living systems as a key intermediate in the shikimate pathway, which is fundamental to the biosynthesis of various aromatic compounds (Haslam, 1974).
Chemical Conversions : DHS can be chemically converted to compounds like sialic acid (-)-KDN and its epimers, demonstrating its utility in synthetic chemistry (Banwell et al., 2004).
Reactions with Amines : It reacts with primary amines to yield derivatives like 3-alkylamino 4-hydroxybenzoate, showing its versatility in organic synthesis (Baltas et al., 1993).
Genetic Encoding : The enzyme 3-dehydroshikimate dehydratase, which acts on DHS, is encoded in specific genes like the qa-4 gene in certain fungi, illustrating its role in genetic regulation of metabolic pathways (Strøman et al., 1978).
Antiviral Drug Synthesis : Its production has been improved in certain strains of bacteria, highlighting its importance in synthesizing compounds like the antiviral drug oseltamivir (Nakamura et al., 2021).
Future Directions
Recent research has focused on the development of a synthetic 3-Dehydroshikimate biosensor in Escherichia coli for metabolite monitoring and genetic screening . Another study reported that the expression of a 3-dehydroshikimate dehydratase reduces lignin content and improves biomass saccharification efficiency . These studies suggest that 3-Dehydroshikimate and its related pathways could be potential targets for genetic engineering and industrial applications .
properties
IUPAC Name |
(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWJZMPHJJOPH-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030506 | |
Record name | (-)-3-Dehydroshikimic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dehydroshikimate | |
CAS RN |
2922-42-1 | |
Record name | (-)-3-Dehydroshikimic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2922-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-3-Dehydroshikimic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Dehydroshikimic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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